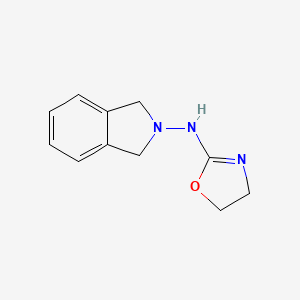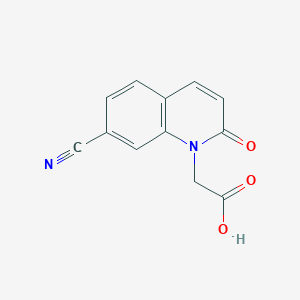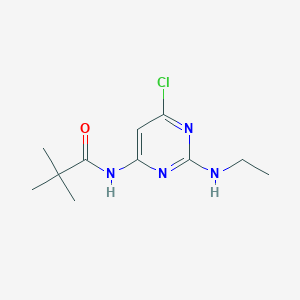![molecular formula C11H13Cl2NO2 B8306457 ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B8306457.png)
ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate is a chemical compound characterized by its unique structure, which includes an ethyl ester group and a dichlorophenylamino moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate typically involves the reaction of (2S)-2-aminopropanoic acid with 3,5-dichloroaniline in the presence of an esterifying agent such as ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Protection of the amino group: Using a protecting group to prevent unwanted reactions.
Coupling reaction: Reacting the protected amino acid with 3,5-dichloroaniline.
Deprotection: Removing the protecting group to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate can be compared with other similar compounds, such as:
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]acetate: Similar structure but with an acetate group instead of a propanoate group.
特性
分子式 |
C11H13Cl2NO2 |
|---|---|
分子量 |
262.13 g/mol |
IUPAC名 |
ethyl (2S)-2-(3,5-dichloroanilino)propanoate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-3-16-11(15)7(2)14-10-5-8(12)4-9(13)6-10/h4-7,14H,3H2,1-2H3/t7-/m0/s1 |
InChIキー |
SQGCTFGYSYZWMQ-ZETCQYMHSA-N |
異性体SMILES |
CCOC(=O)[C@H](C)NC1=CC(=CC(=C1)Cl)Cl |
正規SMILES |
CCOC(=O)C(C)NC1=CC(=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3-Fluoro-phenyl)-ethyl]-nicotinic acid](/img/structure/B8306378.png)

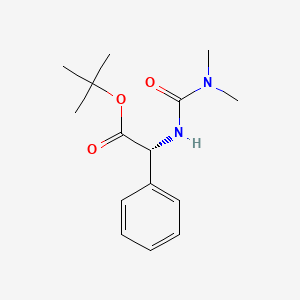
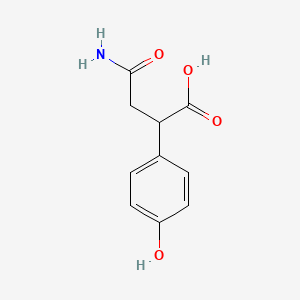
![(2-(Isopropylamino)thiazolo[4,5-c]pyridin-6-yl)methanol](/img/structure/B8306410.png)


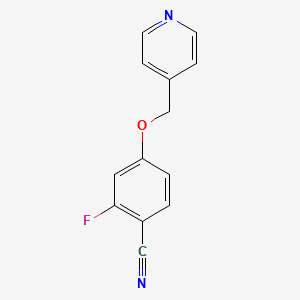
![3-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B8306432.png)
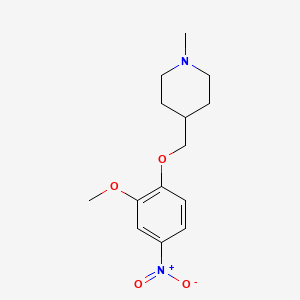
![8-Chloro-3-iodo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B8306436.png)
